Bienvenue dans la boutique en ligne BenchChem!

GSK256066 Trifluoroacetate

PDE4B inhibition enzymatic assay COPD

GSK256066 Trifluoroacetate is a research-grade, high-purity PDE4 inhibitor with an IC50 of 3.2 pM, designed for inhaled administration studies. Its >380,000-fold selectivity over other PDE families ensures precise target engagement, making it the definitive tool compound for respiratory inflammation models and PDE4 screening campaigns. Order now for reliable, consistent results.

Molecular Formula C29H27F3N4O7S
Molecular Weight 632.6 g/mol
CAS No. 1415560-64-3
Cat. No. B1139232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK256066 Trifluoroacetate
CAS1415560-64-3
Synonyms6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide; 2,2,2-trifluoroacetic acid
Molecular FormulaC29H27F3N4O7S
Molecular Weight632.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC(=C4)C(=O)N(C)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C27H26N4O5S.C2HF3O2/c1-16-11-21(37(34,35)20-10-5-7-17(12-20)27(33)31(2)3)14-22-24(16)29-15-23(26(28)32)25(22)30-18-8-6-9-19(13-18)36-4;3-2(4,5)1(6)7/h5-15H,1-4H3,(H2,28,32)(H,29,30);(H,6,7)
InChIKeyPTTKEASHQDSBJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK256066 Trifluoroacetate: A Potent, Highly Selective Inhaled PDE4 Inhibitor for COPD and Asthma Research Procurement


GSK256066 Trifluoroacetate (CAS 1415560-64-3) is the trifluoroacetate salt of GSK256066, a small-molecule phosphodiesterase 4 (PDE4) inhibitor developed by GlaxoSmithKline for respiratory indications [1]. The compound exhibits slow, tight-binding inhibition of PDE4B with an apparent IC50 of 3.2 pM and a steady-state IC50 below 0.5 pM, distinguishing it as an exceptionally high-affinity PDE4 inhibitor [2]. Designed specifically for inhaled administration to circumvent dose-limiting emesis and nausea associated with oral PDE4 inhibitors, GSK256066 has progressed to Phase II clinical evaluation for chronic obstructive pulmonary disease (COPD), asthma, and seasonal allergic rhinitis [3][4].

Why Generic Substitution of GSK256066 Trifluoroacetate with Other PDE4 Inhibitors Risks Experimental Failure in Respiratory Inflammation Models


Despite sharing PDE4 as a common molecular target, in-class PDE4 inhibitors exhibit profound differences in enzymatic affinity, cellular potency, isoform selectivity, and in vivo anti-inflammatory efficacy that preclude simple interchange in research settings [1]. GSK256066 Trifluoroacetate demonstrates an apparent IC50 of 3.2 pM against PDE4B, representing a >100-fold improvement in enzymatic potency over the clinical comparator roflumilast (IC50 = 390 pM) and >20,000-fold over cilomilast (IC50 = 74 nM) when evaluated under identical assay conditions [2]. Furthermore, GSK256066 achieves functional inhibition of LPS-stimulated TNFα production in human peripheral blood monocytes with an IC50 of 0.01 nM, compared with 5 nM for roflumilast and 389 nM for cilomilast—a differential that translates directly to divergent experimental outcomes in cellular models of pulmonary inflammation [3]. These potency differences are compounded by the compound's intentional design for inhaled administration and its favorable therapeutic index, features that are not recapitulated by other PDE4 inhibitors lacking equivalent selectivity or pharmacokinetic optimization [4].

Quantitative Differentiation of GSK256066 Trifluoroacetate: Evidence-Based Comparison Against Key PDE4 Inhibitor Comparators


Enzymatic Potency: GSK256066 Trifluoroacetate Demonstrates >100-Fold Greater PDE4B Inhibition Than Roflumilast and >20,000-Fold Over Cilomilast

GSK256066 Trifluoroacetate exhibits an apparent IC50 of 3.2 pM against PDE4B, representing an exceptional affinity that substantially exceeds other clinically evaluated PDE4 inhibitors [1]. In direct head-to-head enzymatic assays conducted under identical conditions, roflumilast demonstrated an IC50 of 390 pM (122-fold less potent), tofimilast showed an IC50 of 1.6 nM (500-fold less potent), and cilomilast yielded an IC50 of 74 nM (>23,000-fold less potent) [1]. The compound's slow, tight-binding kinetics further result in a steady-state IC50 of <0.5 pM, underscoring its sustained target engagement profile relative to reversible competitors [2].

PDE4B inhibition enzymatic assay COPD asthma drug discovery

Cellular Functional Potency: GSK256066 Trifluoroacetate Achieves TNFα Inhibition in Human PBMCs at Sub-Nanomolar Concentrations, Outperforming Oral PDE4 Inhibitors by 500-Fold

In LPS-stimulated human peripheral blood mononuclear cells (PBMCs), GSK256066 Trifluoroacetate inhibits TNFα production with an IC50 of 0.01 nM (10 pM) [1]. This cellular potency advantage is preserved in a more physiologically relevant human whole blood assay, where GSK256066 demonstrates an IC50 of 126 pM [2]. In a cross-study comparison with CHF6001 (tanimilast), another inhaled PDE4 inhibitor, GSK256066 showed superior TNFα inhibition in THP-1 monocytic-derived macrophages (IC50 = 16 pM vs. 43 pM for CHF6001), with the CHF6001 publication noting that GSK256066 was comparable to CHF6001 in enzymatic potency but that GSK256066 maintained a slight functional advantage in this cellular model [3].

TNFα inhibition PBMC assay anti-inflammatory whole blood assay COPD

Selectivity Profile: GSK256066 Trifluoroacetate Exhibits >380,000-Fold Selectivity for PDE4 Over PDE1-3,5,6 and >2,500-Fold Over PDE7

GSK256066 Trifluoroacetate demonstrates exceptional target selectivity, with >380,000-fold discrimination between PDE4 and PDE family members 1, 2, 3, 5, and 6, and >2,500-fold selectivity for PDE4B over PDE7 [1]. The compound inhibits all PDE4 isoforms (A, B, C, and D) with approximately equal affinity (pIC50 values ranging from ≥11.31 for PDE4A to ≥11.94 for PDE4D), indicating pan-PDE4 activity rather than subtype-selective inhibition [2]. In comparison, roflumilast exhibits >1,000-fold selectivity for PDE4 over other PDE families—more than 300-fold less selective than GSK256066—while CHF6001 shows >20,000-fold selectivity . This selectivity profile has been validated in multiple independent studies and is consistently reported across authoritative chemical biology databases [3].

PDE selectivity off-target profiling phosphodiesterase specificity screening

In Vivo Anti-Inflammatory Efficacy: GSK256066 Trifluoroacetate Demonstrates Superior Pulmonary Potency Relative to Inhaled Corticosteroid in LPS-Induced Neutrophilia Model

When administered intratracheally to rats, GSK256066 Trifluoroacetate inhibited LPS-induced pulmonary neutrophilia with an ED50 of 1.1 μg/kg when delivered as an aqueous suspension and 2.9 μg/kg as a dry powder formulation [1]. This efficacy profile compares favorably to the inhaled corticosteroid fluticasone propionate, which exhibited an ED50 of 9.3 μg/kg in the same model—representing an 8.5-fold potency advantage for GSK256066 relative to the corticosteroid comparator [1]. Importantly, in ferret studies—a species sensitive to PDE4 inhibitor-induced emesis—GSK256066 achieved significant inhibition of LPS-induced pulmonary neutrophilia (ED50 = 18 μg/kg) without inducing emetic episodes, a critical differentiation from oral PDE4 inhibitors such as roflumilast, which are associated with dose-limiting nausea and vomiting in clinical practice [2].

in vivo efficacy pulmonary inflammation neutrophilia rat model inhaled delivery

Clinical Development Status: GSK256066 Trifluoroacetate Has Progressed to Phase II Evaluation with Demonstrated Tolerability in COPD Patients

GSK256066 Trifluoroacetate has been evaluated in multiple Phase II clinical trials for COPD, asthma, and seasonal allergic rhinitis [1]. In a 28-day repeat-dose study in moderate COPD patients (NCT00549679), inhaled GSK256066 at doses of 25 μg and 87.5 μg was well-tolerated, with no serious adverse events reported and a low overall incidence of gastrointestinal adverse events—a key differentiator from oral PDE4 inhibitors such as roflumilast, which carry black box warnings for psychiatric adverse events and are associated with significant gastrointestinal intolerance [2]. While the study did not meet its secondary endpoints for changes in sputum inflammatory markers, evidence of target engagement was observed via increased expression of cAMP-dependent genes (amphiregulin and CREM) in sputum, and a trend toward improvement in post-bronchodilator FEV1 was noted, with the 87.5 μg dose producing a mean reduction in residual volume of 0.367 L relative to placebo [2]. In contrast, the inhaled PDE4 inhibitor CHF6001 (tanimilast) has progressed to Phase III, while GSK256066's development appears to have been discontinued after Phase II—a distinction that may influence procurement decisions based on compound availability and published validation data [3].

clinical trial Phase II COPD safety tolerability translational research

Recommended Research and Industrial Application Scenarios for GSK256066 Trifluoroacetate Based on Quantitative Evidence


Preclinical Modeling of Inhaled PDE4 Inhibitor Efficacy in Pulmonary Inflammation

GSK256066 Trifluoroacetate is the preferred tool compound for preclinical pulmonary inflammation studies requiring high-potency PDE4 inhibition via the inhaled route. Its ED50 of 1.1 μg/kg in the rat LPS-induced pulmonary neutrophilia model—8.5-fold more potent than fluticasone propionate—provides a robust efficacy benchmark for comparative pharmacology [1]. The compound's established in vivo dosing parameters and favorable therapeutic index in ferret models (no emesis at efficacious doses) enable longitudinal studies of anti-inflammatory mechanisms without confounding tolerability limitations [2].

High-Throughput Screening Campaigns Requiring Ultra-Potent PDE4 Inhibition with Minimal Off-Target Liability

The exceptional potency (IC50 = 3.2 pM for PDE4B) and >380,000-fold selectivity over non-PDE4 family members make GSK256066 Trifluoroacetate an ideal positive control for high-throughput PDE4 inhibitor screening campaigns [1]. Its sub-nanomolar activity in human PBMC and whole blood TNFα assays (IC50 = 0.01 nM and 126 pM, respectively) establishes a stringent benchmark for cellular functional potency that few tool compounds achieve, enabling rigorous hit triage and SAR optimization [2].

Translational Pharmacology Studies Leveraging Clinical Reference Data

Researchers conducting translational studies bridging preclinical efficacy to clinical outcomes benefit from GSK256066 Trifluoroacetate's peer-reviewed Phase II safety and tolerability data in COPD patients [1]. The availability of validated clinical doses (25 μg and 87.5 μg once daily) and pharmacokinetic parameters enables informed allometric scaling and exposure-response modeling. Evidence of target engagement via sputum cAMP-dependent gene expression provides a pharmacodynamic biomarker framework translatable to other PDE4-targeting programs [2].

Mechanistic Studies of PDE4 Isoform Contribution to Inflammatory Signaling

GSK256066 Trifluoroacetate's approximately equal affinity for all PDE4 isoforms (A, B, C, and D, with pIC50 values ranging from ≥11.31 to ≥11.94) makes it a valuable pan-PDE4 inhibitor for dissecting the collective contribution of PDE4 activity to inflammatory signaling pathways [1]. Its slow, tight-binding kinetics (steady-state IC50 <0.5 pM) enable sustained target inhibition in time-course experiments where reversible inhibitors may exhibit washout effects, providing a cleaner pharmacological profile for studying cAMP-dependent transcriptional regulation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK256066 Trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.